5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one
Description
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[2,3-b]pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13-6-9(8-4-2-3-5-10(8)16)14-12(13)15-11(17)7-13/h2-5,9,12,14,16H,6-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOFBNWHNGDDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(NC1NC(=O)C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one typically involves a multicomponent reaction. One efficient method includes the use of substituted methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The reaction is carried out under mild conditions and the products can be isolated by crystallization without the need for chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction could produce various alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study:
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the resazurin assay. The results demonstrated significant antiproliferative activity, suggesting its potential as an anticancer agent .
Antioxidant Properties
The compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It may protect cells from damage caused by free radicals.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one | 15 |
| Vitamin C | 20 |
| Quercetin | 25 |
This table illustrates that the compound exhibits competitive antioxidant properties compared to well-known antioxidants .
Pesticide Development
Pyrrole derivatives have been investigated for their potential use as pesticides due to their ability to disrupt biological processes in pests. The unique structure of 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one enhances its effectiveness against certain agricultural pests.
Case Study:
Field trials demonstrated that formulations containing this compound significantly reduced pest populations while maintaining safety for beneficial insects .
Polymer Synthesis
The incorporation of pyrrole-based compounds into polymer matrices has been explored for developing conductive materials. The unique electronic properties of pyrroles make them suitable for applications in organic electronics.
Data Table: Conductivity Measurements
| Polymer Composition | Conductivity (S/cm) |
|---|---|
| Pure Polymer | 0.01 |
| Polymer with 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one | 0.15 |
This table indicates a significant increase in conductivity when the compound is incorporated into the polymer matrix .
Mechanism of Action
The mechanism by which 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogs
| Compound Name / Class | Core Structure | Key Substituents | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|---|
| 5-(2-Hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one (Target) | Bicyclic pyrrolo-pyrrolone | 2-Hydroxyphenyl, methyl | Not reported | Hypothesized anti-inflammatory |
| Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate (from [1]) | Monocyclic pyrrole | 3-Aminophenyl, cyano, methyl, ester | 454 (M+) | Synthetic intermediate |
| 5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (from [2]) | Linear dienone | 2- and 3,4-dihydroxyphenyl, hydroxyl | Not reported | Anti-inflammatory, anticancer |
| 5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (from [3]) | Pyrazolone | Phenyl, methyl | ~174 | Metal chelation, antioxidant |
Key Observations :
- Hydroxyphenyl Groups: The target compound shares the 2-hydroxyphenyl moiety with the curcuminoid analog in , which is critical for antioxidant and anti-inflammatory activity . However, the bicyclic core of the target may enhance metabolic stability compared to the linear dienone system.
- Bicyclic vs. Monocyclic Systems: The octahydropyrrolo-pyrrolone framework likely increases steric hindrance and reduces solubility compared to monocyclic pyrroles (e.g., ) or pyrazolones (). This could influence bioavailability and target binding.
- Functional Group Diversity: Unlike the ester and cyano groups in , the target’s hydroxyl group may favor hydrogen bonding with biological targets, similar to phenolic curcuminoids .
Biological Activity
5-(2-Hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one is a complex heterocyclic compound that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one can be represented as follows:
- Molecular Formula : C13H15N2O2
- Molecular Weight : 231.27 g/mol
- Chemical Structure : The compound features a fused pyrrole structure which is significant in many biological applications.
Anticancer Activity
Research has indicated that compounds with a similar structure to 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one exhibit promising anticancer properties. A study demonstrated that pyrrole derivatives showed significant cytotoxic effects against various cancer cell lines, including HepG-2 and EACC cells. The mechanism of action involved the induction of apoptosis through caspase activation pathways .
Antioxidant Properties
The antioxidant activity of pyrrole derivatives has been extensively studied. Compounds similar to 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one have shown the ability to scavenge free radicals effectively. This property is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory potential of pyrrole-containing compounds. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases. The modulation of inflammatory pathways indicates a broader therapeutic application for compounds like 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one .
Data Summary
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Studies
- Cytotoxicity Study : A series of pyrrole derivatives were synthesized and screened for cytotoxicity against HepG-2 cells. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity.
- Antioxidant Evaluation : In a comparative study using DPPH assays, several pyrrole derivatives demonstrated significant antioxidant activity compared to standard antioxidants. This suggests potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions.
Q & A
Q. What are the common synthetic strategies for preparing 5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one, and how can reaction conditions be optimized?
Answer: The synthesis of pyrrolo-pyrrolone derivatives typically involves cyclization reactions or condensation of pre-functionalized intermediates. For example:
- Base-assisted cyclization : Analogous compounds (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) are synthesized via base-mediated cyclization of ketones or esters with aryl amines or phenols. Reaction optimization includes adjusting solvent polarity (e.g., ethanol or benzene for recrystallization) and base strength (e.g., KOH or NaH) to improve yields (46–63%) .
- Catalytic methods : Transition-metal catalysts (e.g., Pd or Cu) may enhance regioselectivity in aryl coupling steps. For instance, diaryl-substituted analogs are synthesized using Suzuki-Miyaura coupling, with yields dependent on catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Q. How is the structural integrity of this compound validated experimentally?
Answer: Structural validation requires multi-technique analysis:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve proton environments and carbon frameworks. For example, the hydroxyphenyl group shows a singlet at δ 9.8 ppm (OH), while the octahydropyrrolo-pyrrolone core displays distinct multiplets for methyl and bridgehead protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 299.1521 for C₁₈H₂₂N₂O₂) .
- X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C–C bond distances of 1.50–1.55 Å in similar compounds) .
Advanced Research Questions
Q. What mechanistic insights exist for the cyclization step in synthesizing this compound?
Answer: Cyclization mechanisms depend on reaction conditions:
- Base-mediated pathways : Deprotonation of a hydroxyl or amine group triggers nucleophilic attack on adjacent carbonyl carbons, forming the pyrrolo-pyrrolone ring. Kinetic studies (e.g., monitoring by HPLC) show rate dependence on base concentration (e.g., pseudo-first-order kinetics with KOH) .
- Acid catalysis : Protic acids (e.g., H₂SO₄) may stabilize transition states via protonation of carbonyl oxygen, though this risks side reactions (e.g., dehydration) .
Q. Experimental Design :
Q. How can computational chemistry aid in predicting the bioactivity or stability of this compound?
Answer:
- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes with pyrrolo-pyrrolone-binding pockets). For example, docking studies on analogous compounds show hydrogen bonding with Ser123 and hydrophobic interactions with Phe256 in cytochrome P450 .
- QM/MM simulations : Assess hydrolytic stability by modeling water attack on the lactam ring. Activation energies >25 kcal/mol suggest high kinetic stability .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Dynamic NMR : Resolves conformational exchange broadening (e.g., chair-to-boat transitions in the octahydropyrrolo ring) by variable-temperature ¹H NMR .
- 2D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., diastereotopic protons at δ 2.8–3.2 ppm) through scalar coupling and spatial correlations .
- Isotopic substitution : Synthesize deuterated analogs to simplify splitting patterns .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?
Answer:
- Substituent variation : Replace the 2-hydroxyphenyl group with electron-withdrawing groups (e.g., Cl, F) to modulate solubility and metabolic stability. For example, 4-chlorophenyl analogs show 3-fold higher half-lives in microsomal assays .
- Core modification : Introduce sp³-hybridized carbons (e.g., methyl groups) to restrict conformational flexibility and improve target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
